1,2,5-Oxadiazole-3-carbaldehyde
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Overview
Description
1,2,5-Oxadiazole-3-carbaldehyde is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and high-energy materials .
Mechanism of Action
Target of Action
1,2,5-Oxadiazole-3-carbaldehyde, like other oxadiazole derivatives, has been shown to have potential inhibitory effects on certain microorganisms . The primary targets of this compound are likely to be key proteins or enzymes within these organisms. For instance, some 1,2,5-oxadiazole derivatives have been studied for the inhibition of indoleamine-2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in the immune response .
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bonding . The electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring makes it a strong hydrogen bond acceptor . This allows the compound to form stable interactions with its targets, potentially leading to the inhibition of their function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For example, if the compound inhibits IDO1, it could affect the kynurenine pathway, which is involved in the metabolism of tryptophan and plays a role in immune regulation . The downstream effects of this could include alterations in immune response, potentially enhancing anti-tumor potency .
Biochemical Analysis
Biochemical Properties
1,2,5-Oxadiazole-3-carbaldehyde, like other oxadiazoles, has been found to exhibit various pharmacological activities . These compounds interact with a variety of enzymes, proteins, and other biomolecules, which contribute to their diverse biological properties
Cellular Effects
Oxadiazoles have been found to exhibit a wide range of biological activities, which suggests that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles have been found to exhibit various pharmacological activities, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Oxadiazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of vicinal bisoximes through dehydrative cyclization at elevated temperatures using metal hydroxides . Another method includes the reaction of amidoximes with carbonyl diimidazoles in toluene, which yields 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Oxadiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
1,2,5-Oxadiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being explored for its anti-tumor properties and potential use in cancer therapy.
Comparison with Similar Compounds
1,2,5-Oxadiazole-3-carbaldehyde can be compared with other oxadiazole isomers:
1,2,4-Oxadiazole: Known for its anti-infective properties and use in drug design.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including antibacterial and anticancer properties.
1,2,3-Oxadiazole:
Properties
IUPAC Name |
1,2,5-oxadiazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2/c6-2-3-1-4-7-5-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKJLUCXSTBSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485710-88-0 |
Source
|
Record name | 1,2,5-oxadiazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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